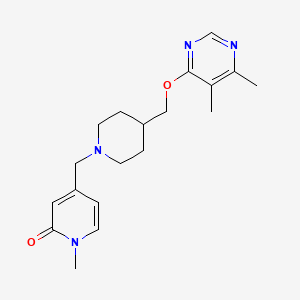

4-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1-methylpyridin-2(1H)-one

Description

This compound is a heterocyclic molecule featuring a pyridin-2(1H)-one core substituted with a methyl group at the 1-position and a piperidin-1-ylmethyl group at the 4-position. The piperidine ring is further functionalized with a (5,6-dimethylpyrimidin-4-yl)oxymethyl moiety.

Properties

IUPAC Name |

4-[[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2/c1-14-15(2)20-13-21-19(14)25-12-16-5-8-23(9-6-16)11-17-4-7-22(3)18(24)10-17/h4,7,10,13,16H,5-6,8-9,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWRBTFHGSCPIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OCC2CCN(CC2)CC3=CC(=O)N(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Pyrimidine/Pyridinone Derivatives

The compound shares structural similarities with several classes of heterocyclic molecules, as outlined below:

Key Structural and Functional Differences

Oxygen Linkage : The (5,6-dimethylpyrimidin-4-yl)oxymethyl group distinguishes it from sulfonylphenyl or chlorophenyl substituents in analogues (e.g., Compounds 6 and 51d), which may alter polarity and metabolic stability .

Methylation Pattern: The 1-methylpyridin-2(1H)-one moiety contrasts with the 3H-pyrimidinone derivatives in –4. Methylation at the pyridinone nitrogen could reduce susceptibility to oxidation compared to unmethylated analogues .

Physicochemical and Pharmacokinetic Insights

- Lipophilicity : The dimethylpyrimidine and piperidine groups likely increase logP compared to sulfonyl-substituted analogues (e.g., ), suggesting enhanced membrane permeability .

- Hydrogen-Bonding Capacity: The pyridinone carbonyl and pyrimidine N-atoms provide hydrogen-bond acceptors, similar to chromeno-pyrimidines in but distinct from dihydropyrimidinones (fewer H-bond donors) .

- Synthetic Accessibility : The compound’s synthesis may involve multi-step coupling of piperidine intermediates, akin to methods in –2 (e.g., microwave-assisted deprotection or nucleophilic substitutions) .

Research Findings and Hypotheses

- Computational Predictions: Analogues like chromeno-pyrimidines () exhibit favorable drug-likeness (e.g., oral bioavailability), suggesting the target compound may share similar ADME profiles due to its balanced polarity .

- Biological Targets : Piperidine-pyrimidine hybrids (e.g., ) are reported to modulate kinases and GPCRs. The dimethylpyrimidine group in the target compound could enhance selectivity for pyrimidine-binding pockets in enzymes .

- Stability: The methylated pyridinone core may confer greater metabolic stability than unmethylated pyridone derivatives, as seen in related compounds .

Q & A

Q. Q1. What are the key structural features of this compound, and how do they influence its physicochemical properties?

Methodological Answer: The compound contains a pyridin-2(1H)-one core substituted with a piperidinylmethyl group and a 5,6-dimethylpyrimidin-4-yloxymethyl moiety. Key structural determinants include:

- Hydrogen-bonding capacity : The pyridinone oxygen and pyrimidine nitrogen atoms facilitate interactions with biological targets .

- Lipophilicity : The methyl groups on the pyrimidine ring and pyridinone enhance membrane permeability, as predicted by LogP calculations .

- Conformational flexibility : The piperidine ring allows spatial adaptability for target binding .

Structural validation typically employs X-ray crystallography (for solid-state conformation) and NMR spectroscopy (for solution-state dynamics) .

Q. Q2. What synthetic strategies are commonly employed to prepare this compound, and what are their limitations?

Methodological Answer: Synthesis involves multi-step routes:

Core assembly : Condensation of 5,6-dimethylpyrimidin-4-ol with a piperidinylmethyl intermediate via nucleophilic substitution .

Functionalization : Introduction of the pyridinone group through Mitsunobu or Ullmann coupling reactions, with yields ranging from 19% to 67% depending on solvent polarity and catalyst choice .

Key limitations :

- Low yields in sterically hindered coupling steps due to competing side reactions .

- Purification challenges from residual dimethylformamide (DMF) in final steps .

Optimization strategies include microwave-assisted synthesis to reduce reaction times and HPLC-based purification for higher purity .

Advanced Research Questions

Q. Q3. How can computational modeling guide the design of derivatives with improved target selectivity?

Methodological Answer:

- Molecular docking : Predict binding affinity to kinases or GPCRs using software like AutoDock Vina, focusing on π-π stacking between the pyrimidine ring and hydrophobic enzyme pockets .

- QSAR studies : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with bioactivity using descriptors like Hammett constants and molar refractivity .

- MD simulations : Assess conformational stability of the piperidine ring in aqueous vs. lipid bilayer environments to optimize pharmacokinetics .

Validation : Compare computational predictions with experimental IC50 values from kinase inhibition assays .

Q. Q4. How can contradictory data on the compound’s efficacy versus toxicity be resolved in preclinical studies?

Methodological Answer: Contradictions often arise from:

- Dose-dependent effects : Use Hill slope analysis to differentiate therapeutic (nanomolar) vs. toxic (micromolar) ranges .

- Species variability : Conduct parallel studies in Sprague–Dawley rats and CD-1 mice to assess metabolic differences (e.g., CYP450-mediated oxidation) .

- Off-target activity : Employ phosphoproteomic profiling to identify unintended kinase interactions .

Mitigation : - Optimize dosing regimens using allometric scaling from rodent to human equivalents.

- Use lipid nanoparticle encapsulation to reduce hepatic toxicity .

Q. Q5. What analytical techniques are critical for validating the compound’s stability under physiological conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (H2O2) conditions, followed by UPLC-MS/MS to identify degradation products (e.g., pyrimidine ring oxidation) .

- Thermal stability : Use DSC/TGA to determine melting points and decomposition thresholds (>200°C for crystalline forms) .

- Photostability : Conduct ICH Q1B guidelines-compliant testing under UV light (320–400 nm) to assess isomerization risks .

Q. Q6. How can structure-activity relationship (SAR) studies inform the design of analogs with enhanced blood-brain barrier (BBB) penetration?

Methodological Answer: SAR-driven modifications :

- Introduce fluorine atoms on the pyridinone ring to reduce polar surface area (PSA < 90 Ų) and enhance BBB permeability .

- Replace the piperidine ring with a spirocyclic amine to lower P-glycoprotein efflux ratios .

Experimental validation : - Parallel artificial membrane permeability assay (PAMPA) for passive diffusion.

- In situ brain perfusion in rodents to measure unbound fraction (Kp,uu) .

Q. Q7. What methodologies are recommended for resolving spectral overlaps in NMR characterization?

Methodological Answer:

- 2D NMR techniques : Use HSQC and HMBC to assign ambiguous proton signals (e.g., piperidine CH2 vs. pyridinone CH3 groups) .

- Variable-temperature NMR : Resolve overlapping peaks by analyzing chemical shift changes at 25°C vs. 40°C .

- Isotopic labeling : Synthesize a 13C-enriched analog to trace carbon connectivity in complex regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.